molecular formula C22H27N3O4 B2754358 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide CAS No. 896340-68-4

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide

货号: B2754358
CAS 编号: 896340-68-4
分子量: 397.475
InChI 键: UNWDFTVYQQXELB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a benzodioxol group (1,3-benzodioxole), a 4-methylpiperazine moiety, and a 3-methoxybenzamide backbone. The 3-methoxybenzamide moiety is critical for target engagement, particularly in neurological receptors (e.g., dopamine D4) .

属性

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-24-8-10-25(11-9-24)19(16-6-7-20-21(13-16)29-15-28-20)14-23-22(26)17-4-3-5-18(12-17)27-2/h3-7,12-13,19H,8-11,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWDFTVYQQXELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using 1-chloro-4-methylpiperazine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 3-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

科学研究应用

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biology: The compound is used in biochemical assays to study receptor-ligand interactions.

    Pharmacology: It serves as a lead compound in the development of new drugs.

    Industry: It is used in the synthesis of more complex molecules for various industrial applications.

作用机制

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain.

    Pathways Involved: The compound modulates signaling pathways associated with neurotransmission, potentially affecting mood and cognitive functions.

相似化合物的比较

Benzodioxol-Containing Analogues

Compound Name Key Structural Differences Biological/Pharmacological Notes Source
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) Replaces ethyl-piperazine with a dichlorobenzamide Enhances aldehyde dehydrogenase activity; studied in preeclampsia models
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide Propenamide linker instead of methoxybenzamide FAO/WHO-listed additive; structural rigidity may reduce CNS penetration
Compound 1 (2-(2H-1,3-Benzodioxol-5-yl)-N-(4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl)acetamide) Cyclopentaoxazol substituent Undisclosed activity; acetamide linkage alters solubility

Key Insights :

  • The benzodioxol group is versatile but requires specific substituents for target selectivity. For example, Alda-1’s dichlorobenzamide favors enzyme activation, whereas the target compound’s piperazine-ethyl chain supports receptor binding .

Piperazine/Piperazin-1-yl Derivatives

Compound Name Structural Features Pharmacological Profile Source
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 2) 4-Chlorophenyl on piperazine High D4 receptor affinity (nanomolar), moderate D2/sigma1 selectivity
N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (Compound 7) 3-Cyanopyridinyl on piperazine Improved D4 selectivity (>100-fold over D2/sigma1); logP = 2.37 (optimal for CNS penetration)
N-[(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-3,4-dimethoxybenzamide (Compound 24) 3-Hydroxyphenyl and methyl on piperazine Enhanced solubility due to hydroxyl group; undisclosed receptor activity

Key Insights :

  • Piperazine substituents dictate receptor specificity. The target compound’s 4-methylpiperazine balances lipophilicity (logP ~2.5) and selectivity, similar to Compound 7 .
  • Chlorophenyl (Compound 2) and cyanopyridinyl (Compound 7) groups on piperazine improve D4 affinity but vary in metabolic stability .

Benzamide Derivatives

Compound Name Structural Modifications Applications Source
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Fluorinated aryl groups Herbicide; targets plant carotenoid biosynthesis
EtoBenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) Ethoxymethoxy substituent Pesticide; broad-spectrum activity
N-Phenyl-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide Thiazolidinedione core Antidiabetic potential (in vitro)

Key Insights :

  • The 3-methoxybenzamide in the target compound is distinct from pesticidal benzamides (e.g., diflufenican), which prioritize halogenation for environmental stability .
  • Benzamide derivatives with heterocyclic appendages (e.g., thiazolidinedione) often target metabolic pathways, unlike the neurological focus of the target compound .

生物活性

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide, often referred to as a benzodioxole derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This compound is characterized by its unique structural features that contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzodioxole structure have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression.

A study demonstrated that benzodioxole derivatives could inhibit Src family kinases (SFKs) , which are critical in cancer cell signaling pathways. In vivo studies have shown that these compounds can significantly reduce tumor size in xenograft models, highlighting their potential as therapeutic agents against cancers characterized by aberrant SFK activity .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. A series of tests conducted on various bacterial strains indicated that the compound possesses inhibitory effects, potentially through mechanisms that disrupt bacterial cell wall synthesis or function. The minimum inhibitory concentrations (MICs) for several strains were determined, showcasing the compound's efficacy compared to standard antibiotics .

Research Findings and Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activityThe compound inhibited c-Src and Abl kinases with IC50 values in the low nanomolar range, leading to reduced tumor growth in xenograft models .
Study 2Assess antimicrobial propertiesDemonstrated significant antimicrobial activity with MIC values ranging from 5 to 20 µg/mL against Gram-positive and Gram-negative bacteria .
Study 3Pharmacokinetics analysisShowed favorable pharmacokinetic profiles, including good oral bioavailability and a half-life of approximately 40 hours in animal models .

The biological activity of this compound is attributed to its ability to interact with specific protein targets:

  • Inhibition of Kinases : The compound selectively inhibits SFKs, which play a pivotal role in cell proliferation and survival.
  • Disruption of Bacterial Function : Its antimicrobial action may involve interference with essential bacterial functions, such as protein synthesis or cell wall integrity.

常见问题

Q. What are the key structural features of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide that influence its biological activity?

The compound’s activity is influenced by three critical moieties:

  • Benzodioxol group : Enhances lipophilicity and potential CNS penetration due to its aromatic and electron-rich nature .
  • 4-Methylpiperazine : Improves solubility and enables interactions with biological targets (e.g., GPCRs) via hydrogen bonding and hydrophobic interactions .
  • 3-Methoxybenzamide : Contributes to binding specificity, particularly in enzyme inhibition (e.g., kinase or protease targets) . Structural optimization often focuses on modifying these groups to balance pharmacokinetics and target affinity.

Q. What are the common synthetic routes for this compound, and how can yields be optimized?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine intermediate via nucleophilic substitution of 4-methylpiperazine with a benzodioxol-containing alkyl halide .
  • Step 2 : Coupling with 3-methoxybenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
  • Optimization strategies :
  • Use of polar aprotic solvents (e.g., DMF) to enhance intermediate stability.
  • Catalytic amounts of KI to accelerate substitution reactions .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

Key methods include:

  • NMR spectroscopy : Confirms structural integrity (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
  • HPLC : Quantifies purity (>98% required for pharmacological assays) using C18 columns and UV detection at 254 nm .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 468.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro assays?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, ion concentration, or solvent (e.g., DMSO tolerance <0.1% to avoid cytotoxicity) .
  • Target specificity : Off-target effects due to structural similarities with other bioactive molecules (e.g., dopamine receptor ligands) .
  • Validation steps :
  • Replicate studies using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Conduct competitive binding studies with known inhibitors to confirm target engagement .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Advanced methods include:

  • Molecular docking (AutoDock Vina) : Models interactions with receptors (e.g., serotonin 5-HT2A) using crystal structures (PDB ID 6WGT) .
  • Molecular dynamics simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, highlighting critical residues (e.g., Asp155 for hydrogen bonding) .
  • QSAR modeling : Relates structural descriptors (e.g., logP, polar surface area) to activity trends across analogs .

Q. What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

Key approaches:

  • Solubility enhancement : Co-solvent systems (PEG 400/water) or nanoparticle formulations .
  • Metabolic stability : Introduction of electron-withdrawing groups (e.g., fluorine) on the benzodioxol ring to reduce CYP450-mediated oxidation .
  • Blood-brain barrier penetration : Structural analogs with reduced molecular weight (<450 Da) and increased logP (2–3) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。